molecular formula C18H21N3O2 B2354294 (E)-3-(furan-2-yl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acrylamide CAS No. 2035001-80-8

(E)-3-(furan-2-yl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acrylamide

Cat. No.: B2354294
CAS No.: 2035001-80-8
M. Wt: 311.385
InChI Key: WHABRFDTAXEHQN-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(E)-3-(furan-2-yl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acrylamide” is an acrylamide derivative featuring a furan heterocycle and a pyridine-substituted piperidine moiety. The (E)-configured acrylamide core is a common pharmacophore in kinase inhibitors and covalent modifiers due to its ability to engage in hydrogen bonding and Michael addition reactions. The furan-2-yl group may contribute to π-π stacking interactions, while the pyridin-4-yl-piperidine moiety could enhance solubility and target binding via nitrogen lone-pair interactions .

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c22-18(4-3-17-2-1-13-23-17)20-14-15-7-11-21(12-8-15)16-5-9-19-10-6-16/h1-6,9-10,13,15H,7-8,11-12,14H2,(H,20,22)/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHABRFDTAXEHQN-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C=CC2=CC=CO2)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CNC(=O)/C=C/C2=CC=CO2)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(furan-2-yl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acrylamide is a compound that has attracted attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesizing relevant studies and findings.

Chemical Structure

The compound features a furan ring and a piperidine moiety, which are known to contribute to various biological activities. Its structure can be represented as follows:

 E 3 furan 2 yl N 1 pyridin 4 yl piperidin 4 yl methyl acrylamide\text{ E 3 furan 2 yl N 1 pyridin 4 yl piperidin 4 yl methyl acrylamide}

Biological Activity Overview

Research has indicated that compounds with similar structural motifs often exhibit significant biological activities. The following sections detail specific areas of activity, supported by data tables and case studies.

Antimicrobial Activity

Antimicrobial properties are crucial for evaluating the potential of new compounds in treating infections. Studies have shown that derivatives of piperidine and acrylamide have exhibited notable antibacterial and antifungal activities.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity of various piperidine derivatives, including those structurally related to our compound. The Minimum Inhibitory Concentration (MIC) values were determined against several bacterial strains:

CompoundBacterial StrainMIC (µg/mL)
Compound AStaphylococcus aureus0.0039
Compound BEscherichia coli0.025
This compoundStaphylococcus aureusTBD
This compoundEscherichia coliTBD

Note: TBD indicates that specific MIC values for the compound need to be established through experimental studies.

Antifungal Activity

The antifungal potential of similar compounds has also been documented. For instance, a study on piperidine derivatives indicated varying degrees of activity against Candida albicans.

CompoundFungal StrainMIC (µg/mL)
Compound CCandida albicans16.69
Compound DFusarium oxysporum56.74
This compoundCandida albicansTBD

Anticancer Activity

In addition to antimicrobial properties, there is growing interest in the anticancer potential of compounds featuring furan and piperidine structures. Research indicates that such compounds may inhibit cancer cell proliferation through various mechanisms.

Case Study: Cytotoxicity Assays

In vitro assays have been conducted to assess the cytotoxic effects of related acrylamide derivatives on cancer cell lines:

CompoundCell LineIC50 (µM)
Compound EMCF7 (Breast Cancer)10
Compound FHeLa (Cervical Cancer)15
This compoundMCF7TBD

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is essential for optimizing the biological activity of new compounds. Modifications in substituents on the piperidine or furan rings can significantly impact efficacy.

Observations:

  • Electron-donating groups on the piperidine ring enhance antibacterial activity.
  • Furan ring substitutions can modulate antifungal efficacy.

Comparison with Similar Compounds

Structural and Electronic Comparisons
Compound Name/ID Key Substituents Electronic Effects Notable Features Evidence ID
Target Compound Furan-2-yl, pyridin-4-yl-piperidinylmethyl Furan (electron-rich), pyridine (basic) Potential kinase/covalent inhibitor scaffold -
(Z)-2-[(E)-3-(4-methoxyphenyl)...4412 4-Methoxyphenyl, pyridin-3-yl, n-propyl Methoxy (EDG), pyridine (basic) Synthesized via oxazolone-amine condensation
(Z)-3-(4-nitrophenyl)...5012 4-Nitrophenyl, p-tolyl, n-propyl Nitro (EWG), methyl (EDG) Enhanced electrophilicity due to nitro group
Covalent Akt Inhibitor 9 Imidazo[1,2-a]pyridine, m-tolyl, triazole Bulky aromatic systems Akt inhibition via covalent allostery
Compound 17b Diarylpyrimidine, cyano, methylsulfonyl-piperidine Cyano (EWG), sulfonyl (polar) Dual-binding kinase inhibitor
Patent Compound Bromophenyl, pyrimidinylamino, substituted piperazine Bromo (hydrophobic), pyrimidine (H-bonding) Anti-cancer activity reported

Key Observations :

Substituent Diversity: The target compound’s furan and pyridine-piperidine groups contrast with electron-withdrawing (e.g., nitro, cyano) or bulky substituents (e.g., imidazo[1,2-a]pyridine) in analogs. These differences influence electronic properties, solubility, and target engagement .

Pharmacological and Physicochemical Implications
  • Furan vs.
  • Piperidine Modifications : The pyridin-4-yl-piperidine group in the target compound may enhance blood-brain barrier penetration compared to morpholine or sulfonamide-substituted piperidines (e.g., ) .
  • Anti-Cancer Potential: Patent compounds () with acrylamide cores and heteroaromatic substituents show anti-cancer activity, suggesting the target compound may share similar mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.